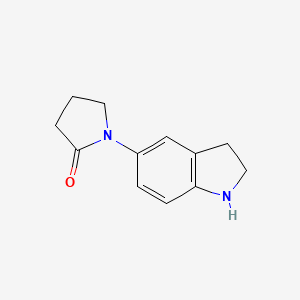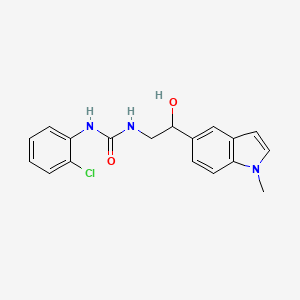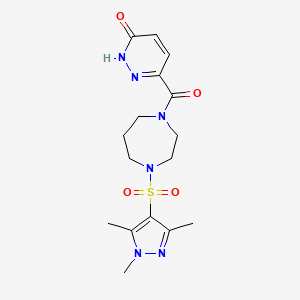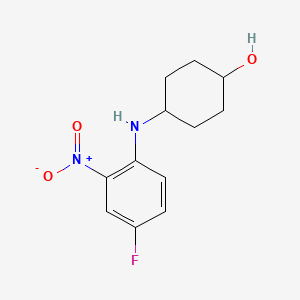
1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and medicinal chemistry.
科学的研究の応用
Medicinal Chemistry Applications
The research in medicinal chemistry has explored the synthesis and biochemical evaluation of urea derivatives, including compounds similar to the specified molecule, for their potential as inhibitors targeting various biological activities. For instance, Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessing their antiacetylcholinesterase activity. These compounds, designed for greater conformational flexibility, showed that a cyclohexyl group could advantageously replace the benzyl group attached to the basic nitrogen, indicating no prerequisite for an aromatic residue for activity (Vidaluc et al., 1995).
Organic Synthesis and Catalytic Activities
Research has also focused on the organic synthesis of related compounds, highlighting their versatility in constructing complex molecular frameworks. For example, Andreu et al. (2002) described the preparation of 1-cyclohexylmethyl 7,8-dioxygenated tetrahydroisoquinoline via a 'one-pot' sequence, showcasing the compound's potential in synthesizing dopaminergic agents with affinity for D2 and D1 dopamine receptors (Andreu et al., 2002). This research underscores the compound's relevance in developing therapeutic agents targeting the central nervous system.
Chemical Properties and Reactivity
Investigations into the chemical properties and reactivity of similar urea derivatives have provided insights into their potential applications in creating novel compounds. For example, the synthesis and characterization of new quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases by Riadi et al. (2021) illustrate the compound's utility in oncology, demonstrating potent cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
Advanced Material Science
Research has also explored the potential applications of related compounds in material science, such as in the development of organic light-emitting diodes (OLEDs). Tsuboyama et al. (2003) studied phosphorescence properties of cyclometalated iridium(III) complexes, highlighting their application in highly efficient red phosphorescent OLEDs, which suggests that related urea derivatives could play a role in the development of advanced materials (Tsuboyama et al., 2003).
特性
IUPAC Name |
1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAFQJGXTCERFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2825454.png)


![methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2825462.png)
![4-methyl-1-(4-methylphenyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2825464.png)
![N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2825465.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2825466.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)
![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)




